Ethyl2-amino-3-(pyridin-3-yl)propanoatedihydrochloride
Description
Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)6-8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H |
InChI Key |
XAPNTFWLTSWBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of ethyl 2-amino-3-(pyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride include:
- Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
Uniqueness
Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the position of the amino and pyridine groups. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
